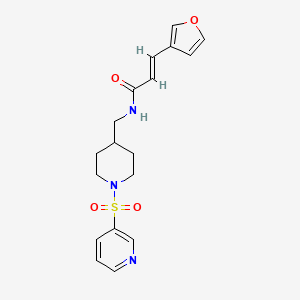

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Synthesis and Green Chemistry

The work by Jimenez et al. (2019) describes the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This study highlights the use of green chemistry principles, employing microwave radiation and fungi for synthesis and biotransformation, respectively. The research demonstrates the potential for environmentally friendly methods in synthesizing and manipulating compounds related to "(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide" Jimenez et al., 2019.

Chemical Reactions and Derivatives

Zhao et al. (2009) discuss a palladium-catalyzed direct alkenation of thiophenes and furans with olefinic substrates such as acrylates and acrylamides, producing mono-alkenylated products. This study showcases the chemical versatility and potential applications of furan and acrylamide derivatives in synthesizing structurally diverse compounds through regioselective C–H bond functionalization Zhao et al., 2009.

Polymerization and Material Science Applications

Ling and Habicher (2001) synthesized new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group. These compounds were then polymerized, demonstrating the potential of such derivatives in material science, particularly in designing polymers with specific properties Ling & Habicher, 2001.

Analytical and Environmental Chemistry

Anese et al. (2013) reviewed strategies to mitigate acrylamide, furan, and 5-hydroxymethylfurfural in food. While this is more focused on the reduction of potentially harmful substances in food processing, it underscores the importance of understanding the chemical properties and reactions of acrylamide and furan derivatives for health and safety in environmental and food sciences Anese et al., 2013.

Neuroinflammation Imaging in Medical Research

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, highlighting the application of piperidine derivatives in medical imaging and neuroinflammation research. This study exemplifies the potential use of structurally related compounds in developing diagnostic tools for neurological conditions Horti et al., 2019.

properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(4-3-16-7-11-25-14-16)20-12-15-5-9-21(10-6-15)26(23,24)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJAUHWPHXUFPI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)

![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)

![N-(4-methylbenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2741988.png)

![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2741990.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)

![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)